(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide
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Description
(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide is a useful research compound. Its molecular formula is C22H23ClN4O5S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives demonstrates the interest in creating complex heterocyclic structures for various applications, including antimicrobial activity (Nada M. Abunada et al., 2008, Molecules) . Such research suggests that the compound could be explored for its potential to form novel heterocyclic structures with biological activities.
Anticoccidial Activity
The synthesis and examination of compounds for anticoccidial activity, as seen in compounds structurally similar to robenidine, indicate the ongoing research into chemicals that can combat coccidiosis, a disease affecting poultry (S. Shibamoto & T. Nishimura, 1986, ChemInform) . This implies potential agricultural or veterinary applications for similarly complex compounds.
Antimicrobial and Antifungal Activities
The development of new compounds with antimicrobial and antifungal properties is a critical area of pharmaceutical research. Studies, such as those on new pyrazoline and pyrazole derivatives, emphasize the pursuit of novel compounds that could serve as leads for the development of new antimicrobial and antifungal agents (S. Y. Hassan, 2013, Molecules) . This context suggests that the compound may hold promise for similar applications.
Antioxidant Activity
Research into the synthesis of compounds bearing antioxidant properties, such as di-tert-butylphenol moieties, indicates the ongoing search for molecules that can mitigate oxidative stress, a factor in many chronic diseases (R. M. Shakir et al., 2014, Molecules) . The complex structure of the compound suggests potential for investigation into its antioxidant capabilities.
Chemical Synthesis and Catalysis
Studies on the synthesis of complex organic compounds, including those involving palladium-catalyzed reactions, highlight the importance of such molecules in catalysis and synthetic organic chemistry (Swee Kuan Yen et al., 2006, Organometallics) . This points to the potential application of the compound in catalysis or as a precursor in organic synthesis.
Properties
IUPAC Name |
N-tert-butyl-3-[[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5S/c1-22(2,3)25-20(28)8-9-27(21-15-6-4-5-7-19(15)33(29,30)26-21)24-12-14-10-17-18(11-16(14)23)32-13-31-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,25,28)/b24-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBNODKXGZHKCW-WYMPLXKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC4=C(C=C3Cl)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC4=C(C=C3Cl)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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